2-(Naphthalene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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Overview
Description
2-(Naphthalene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is an organic compound that features a naphthalene sulfonyl group attached to a tetrahydroisoquinoline carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the sulfonation of naphthalene followed by subsequent reactions to introduce the tetrahydroisoquinoline and carboxylic acid groups. The sulfonation of naphthalene is usually carried out using sulfuric acid under controlled conditions to ensure the formation of the desired sulfonic acid derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfonation processes followed by purification steps to isolate the desired product. These methods often require precise control of reaction conditions, such as temperature and pressure, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfonyl group to other functional groups.
Substitution: The sulfonyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonamide compounds .
Scientific Research Applications
2-(Naphthalene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Naphthalene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with various enzymes and receptors, modulating their activity. The tetrahydroisoquinoline moiety may also contribute to the compound’s biological effects by interacting with neurotransmitter systems and other cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-sulfonic acid: A simpler compound with similar sulfonic acid functionality.
2-Naphthalenesulfonyl chloride: A related compound used in the synthesis of sulfonamide derivatives.
2-Naphthol: An oxidation product of naphthalene-2-sulfonic acid with different chemical properties .
Uniqueness
2-(Naphthalene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its combination of a naphthalene sulfonyl group and a tetrahydroisoquinoline carboxylic acid moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-naphthalen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S/c22-20(23)19-12-16-7-3-4-8-17(16)13-21(19)26(24,25)18-10-9-14-5-1-2-6-15(14)11-18/h1-11,19H,12-13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHRRVUUNSPCDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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